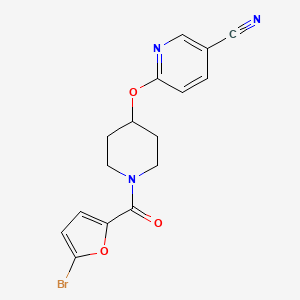

6-((1-(5-Bromofuran-2-carbonyl)piperidin-4-yl)oxy)nicotinonitrile

CAS No.: 1421505-95-4

Cat. No.: VC4511887

Molecular Formula: C16H14BrN3O3

Molecular Weight: 376.21

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1421505-95-4 |

|---|---|

| Molecular Formula | C16H14BrN3O3 |

| Molecular Weight | 376.21 |

| IUPAC Name | 6-[1-(5-bromofuran-2-carbonyl)piperidin-4-yl]oxypyridine-3-carbonitrile |

| Standard InChI | InChI=1S/C16H14BrN3O3/c17-14-3-2-13(23-14)16(21)20-7-5-12(6-8-20)22-15-4-1-11(9-18)10-19-15/h1-4,10,12H,5-8H2 |

| Standard InChI Key | VDAMGOALURZRKR-UHFFFAOYSA-N |

| SMILES | C1CN(CCC1OC2=NC=C(C=C2)C#N)C(=O)C3=CC=C(O3)Br |

Introduction

6-((1-(5-Bromofuran-2-carbonyl)piperidin-4-yl)oxy)nicotinonitrile is a complex organic molecule classified under heterocyclic compounds due to the presence of nitrogen atoms in its structure. It also contains a nitrile group (-C≡N), which defines its reactivity and potential applications in various chemical and biological contexts. The compound integrates multiple functional groups, including:

-

A bromofuran moiety

-

A piperidine ring

-

A nicotinonitrile backbone

This structural complexity makes it significant for medicinal chemistry, particularly in the development of pharmaceuticals targeting specific biological pathways.

Structural Features and Classification

The molecular structure of 6-((1-(5-Bromofuran-2-carbonyl)piperidin-4-yl)oxy)nicotinonitrile can be broken down as follows:

-

Bromofuran group: Provides electron-withdrawing properties, influencing the compound's reactivity.

-

Piperidine ring: Enhances solubility and bioavailability, often used in drug design.

-

Nicotinonitrile core: Contributes to the heterocyclic nature and adds functionality for further chemical modifications.

These features allow the compound to participate in reactions typical for nitriles and heterocycles, making it versatile for synthetic applications.

Synthesis Methodology

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

-

Preparation of intermediates: Bromofuran derivatives and nicotinonitrile are common starting materials.

-

Coupling reactions: These steps often involve catalysts like palladium or copper to facilitate bond formation between the bromofuran and piperidine groups.

-

Optimization conditions:

-

Solvents: Dimethyl sulfoxide (DMSO) or acetonitrile are frequently used.

-

Temperature control: Reactions are performed under controlled heating to optimize yields.

-

Catalysts: Palladium-based catalysts are common for coupling reactions.

-

Such synthetic routes are well-documented in scientific literature and patent databases, highlighting their reproducibility and efficiency.

Applications in Medicinal Chemistry

6-((1-(5-Bromofuran-2-carbonyl)piperidin-4-yl)oxy)nicotinonitrile holds promise for pharmaceutical applications due to its ability to interact with biological targets:

-

Potential Mechanisms of Action:

-

Likely interacts with enzymes or receptors involved in signaling pathways.

-

May exhibit specificity toward certain biological targets based on its structural features.

-

-

Pharmacological Assays:

-

Studies could assess binding affinities and biological activity.

-

Data on efficacy against specific diseases remain an area of active research.

-

This compound's design makes it suitable for exploring treatments in areas such as oncology, neurology, or infectious diseases.

Analytical Characterization

To ensure purity and confirm structure, analytical techniques commonly employed include:

-

Spectroscopy:

-

Nuclear Magnetic Resonance (NMR): Identifies hydrogen and carbon environments within the molecule.

-

Infrared (IR): Detects functional groups like nitriles (-C≡N).

-

-

Mass Spectrometry (MS):

-

Confirms molecular weight and fragmentation patterns.

-

-

Elemental Analysis:

-

Verifies the presence of bromine, nitrogen, carbon, and hydrogen atoms.

-

These methods provide robust data supporting the structural elucidation of the compound .

Challenges and Future Directions

While promising, challenges exist in fully realizing the potential of this compound:

-

Synthetic Complexity:

-

Multi-step synthesis requires optimization to enhance yields.

-

-

Biological Testing:

-

Comprehensive pharmacological assays are needed to confirm efficacy and safety profiles.

-

-

Scalability:

-

Industrial-scale production may require alternative synthetic routes.

-

Future research should focus on addressing these challenges while exploring novel applications in drug discovery .

This detailed overview highlights the significance of 6-((1-(5-Bromofuran-2-carbonyl)piperidin-4-yl)oxy)nicotinonitrile as a versatile compound with potential applications in medicinal chemistry and beyond.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume